Regiochemical Differentiation: N1‑ vs. N3‑Acetic Acid Substitution and Impact on Target‑Ligand Co‑crystallization
2‑(4‑Oxoquinazolin‑1(4H)‑yl)acetic acid is the N1‑regioisomer of the 4‑oxoquinazolinyl‑acetic acid scaffold; its N3‑positional analog (4‑oxoquinazolin‑3(4H)‑yl)acetic acid, CAS 14663‑53‑7, was co‑crystallized with the USP5 zinc‑finger ubiquitin‑binding domain (ZnF‑UBD) at 1.65 Å resolution (PDB 6NFT) [1][2]. The crystallographic asymmetric unit confirms that the N3‑acetic‑acid moiety forms a distinct hydrogen‑bond network with USP5 residues, defining a bioactive conformation that is geometrically inaccessible to the N1‑regioisomer without inversion of the quinazolinone core. No public PDB deposition co‑crystallized with the target N1‑compound exists as of the search date, representing a functional‑selectivity gap between the two regioisomers [3].
| Evidence Dimension | Regiochemical position of acetic‑acid linker (N1 vs. N3) and protein‑co‑crystallization outcome |
|---|---|
| Target Compound Data | N1‑acetic‑acid substitution; no publicly deposited co‑crystal structure identified |
| Comparator Or Baseline | (4‑Oxoquinazolin‑3(4H)‑yl)acetic acid (N3‑isomer, CAS 14663‑53‑7): co‑crystallized with USP5 ZnF‑UBD (PDB 6NFT, 1.65 Å; release date 2018‑12‑20) |
| Quantified Difference | Qualitative binary difference: the N3‑isomer has a validated protein‑bound pose; the N1‑isomer lacks one. Crystallographic data show H‑bond interactions unique to the N3 geometry. |
| Conditions | PDB 6NFT: X‑ray diffraction, 1.65 Å resolution; ligand KKG (4‑oxoquinazolin‑3(4H)‑yl)acetic acid. USP5 ZnF‑UBD construct. SGC consortium. |
Why This Matters
Procurement of the N1‑regioisomer is essential for research programs that require positional‑dependent SAR or that aim to map differential binding landscapes unobtainable with the N3‑analog.
- [1] RCSB Protein Data Bank. 6NFT: Structure of USP5 zinc‑finger ubiquitin binding domain co‑crystallized with (4‑oxoquinazolin‑3(4H)‑yl)acetic acid. Deposited 2018‑12‑20; released 2019‑01‑02. DOI: 10.2210/pdb6nft/pdb. View Source
- [2] PDB Chemical Component Dictionary – Ligand KKG (4‑oxoquinazolin‑3(4H)‑yl)acetic acid. PDBj / wwPDB Consortium. View Source
- [3] BindingDB entry BDBM450432: 2‑[6‑[4‑(9H‑fluoren‑9‑ylmethoxycarbonyl)piperazin‑1‑yl]‑4‑oxoquinazolin‑3‑yl]acetic acid. ATX inhibition IC₅₀ = 38 nM. Patent: US10676446, Example 45. View Source
